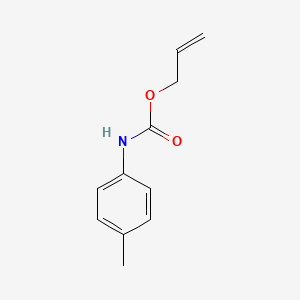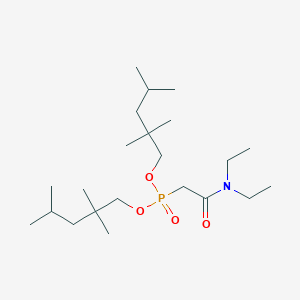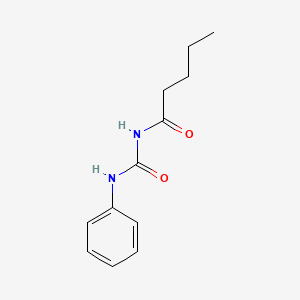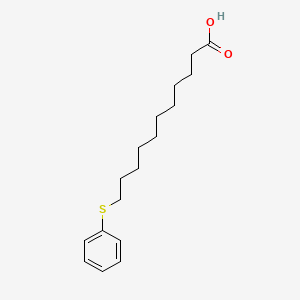
Allyl p-tolylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl p-tolylcarbamate: is an organic compound with the molecular formula C11H13NO2. It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by an allyl group and the nitrogen atom is bonded to a p-tolyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allyl p-tolylcarbamate can be synthesized through the reaction of p-tolyl isocyanate with allyl alcohol. The reaction typically occurs in the presence of a solvent such as toluene and a catalyst to facilitate the process. The reaction conditions often involve moderate temperatures and controlled addition of reactants to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Allyl p-tolylcarbamate can undergo oxidation reactions, where the allyl group is oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives, where the double bond in the allyl group is hydrogenated.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, alcohols, and carbonyl compounds.
Reduction: Saturated carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Allyl p-tolylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of polymers and other complex organic molecules. Its reactivity makes it a valuable building block in synthetic chemistry.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins. Its unique chemical properties contribute to the performance and durability of these materials.
Mecanismo De Acción
The mechanism by which allyl p-tolylcarbamate exerts its effects involves the interaction of its functional groups with various molecular targets. The allyl group can participate in electrophilic addition reactions, while the carbamate group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- Cyclohexyl p-tolylcarbamate
- Ethyl p-tolylcarbamate
- Isopropyl p-tolylcarbamate
- Methyl p-tolylcarbamate
- Phenyl p-tolylcarbamate
Comparison: Allyl p-tolylcarbamate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to other similar compounds. The allyl group allows for additional chemical transformations, such as allylic oxidation and substitution, which are not possible with other carbamate derivatives. This makes this compound a versatile compound in both synthetic and industrial applications.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
prop-2-enyl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C11H13NO2/c1-3-8-14-11(13)12-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,12,13) |
Clave InChI |
NTQQLKZDWVPTPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)










![[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol](/img/structure/B11949371.png)


